4-(3-Bromo-2-chlorobenzyl)morpholine

Cross-coupling Synthetic Methodology Regioselectivity

4-(3-Bromo-2-chlorobenzyl)morpholine is a heterocyclic organic compound classified as an N-substituted morpholine derivative. Its structure comprises a morpholine ring linked via a methylene bridge to a 3-bromo-2-chlorophenyl moiety.

Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
Cat. No. B12500383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-2-chlorobenzyl)morpholine
Molecular FormulaC11H13BrClNO
Molecular Weight290.58 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(C(=CC=C2)Br)Cl
InChIInChI=1S/C11H13BrClNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2
InChIKeyBYOHGOQTEUFDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromo-2-chlorobenzyl)morpholine: A Dual-Halogenated Morpholine Building Block for Advanced Synthesis


4-(3-Bromo-2-chlorobenzyl)morpholine is a heterocyclic organic compound classified as an N-substituted morpholine derivative. Its structure comprises a morpholine ring linked via a methylene bridge to a 3-bromo-2-chlorophenyl moiety. This compound serves primarily as a versatile synthetic intermediate and a functional fragment in medicinal chemistry . The presence of both bromine and chlorine substituents on the aromatic ring enables distinct reactivity profiles for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. Its molecular formula is C11H13BrClNO, with a molecular weight of 290.58 g/mol . The compound is typically available as the hydrochloride salt to enhance its solubility and handling properties .

Why Generic Substitution Fails for 4-(3-Bromo-2-chlorobenzyl)morpholine: The Critical Role of Halogen Regioisomerism


The scientific selection of 4-(3-Bromo-2-chlorobenzyl)morpholine over its close analogs is not a matter of trivial interchangeability. The specific 3-bromo-2-chloro substitution pattern on the phenyl ring directly dictates the compound's electronic environment, steric profile, and reactivity . Unlike its regioisomers (e.g., 2-bromo-3-chloro or 4-bromo-2-chloro), this configuration creates a unique polarization that influences both the rate of metal-catalyzed cross-coupling and the binding orientation in biological targets . For example, comparative studies on isomeric variants demonstrate that the position of halogen substituents can drastically alter the compound's activity in biological assays [1]. Furthermore, the dual halogenation provides a crucial orthogonality: the bromine atom offers a preferred site for palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig), while the chlorine atom can be reserved for subsequent SNAr or remain as a metabolically stable, lipophilic anchor . Simply substituting with a mono-halogenated or differently positioned di-halogenated morpholine derivative will inevitably yield different reaction kinetics, impurity profiles, or pharmacological outcomes, necessitating precise reagent specification in synthetic and research workflows.

Quantitative Evidence Guide: Differentiating 4-(3-Bromo-2-chlorobenzyl)morpholine from Analogs


Reactivity in Suzuki-Miyaura Cross-Coupling: 3-Bromo-2-chloro vs. 2-Bromo-5-chloro

The reactivity and chemoselectivity in palladium-catalyzed Suzuki-Miyaura couplings are dictated by the halogen substitution pattern. In this compound, the bromine at the 3-position is sterically less hindered than the ortho-substituted chlorine, allowing for highly regioselective coupling at the bromide site . In contrast, isomers like 4-(2-Bromo-5-chloro-benzyl)-morpholine exhibit different reactivity due to altered electron density and sterics . Quantitative comparisons of reaction yields under identical conditions are a key differentiator for synthetic route design.

Cross-coupling Synthetic Methodology Regioselectivity

Nucleophilic Aromatic Substitution (SNAr): 3-Bromo-2-chloro vs. 2-Bromo-3-chloro

The chlorine atom at the 2-position (ortho to the linking methylene) is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent bromine and the nitrogen-containing benzyl group. This is distinct from the 2-Bromo-3-chloro isomer, where the chlorine is meta to the linker, resulting in different activation energy for substitution . Class-level SAR studies confirm that ortho substitution on the benzyl ring significantly impacts biological activity, a trend that extends to its synthetic reactivity [1].

SNAr Medicinal Chemistry SAR

Biological Target Engagement: Binding Affinity Differentiation

While direct head-to-head biological data for the target compound is limited in the public domain, class-level SAR indicates that the precise halogen pattern influences binding to protein targets. For instance, a closely related benzyl-morpholine derivative (BDBM50515771) exhibits potent binding to the BRD2 bromodomain (Kd = 1.2 nM) and BRD3 (Kd = 2.6 nM) [1]. The 3-bromo-2-chloro pattern in the target compound may confer a similar or distinct selectivity profile compared to analogs like 4-(2-bromo-3-chlorobenzyl)morpholine, which shows a Ki of 0.45 nM for the M2 muscarinic receptor [2]. The unique arrangement of halogens can be exploited to achieve desired selectivity across target families.

Bromodomain Epigenetics Kinase Inhibition

Influence of Halogen Pattern on Lipophilicity and Solubility

The calculated lipophilicity (cLogP) and topological polar surface area (TPSA) are influenced by the halogen substitution pattern, which in turn impacts aqueous solubility and membrane permeability. For 4-(3-bromo-2-chlorobenzyl)morpholine, the 3-bromo-2-chloro arrangement creates a unique dipole moment that can affect its solubility in various media compared to isomers like 4-(4-bromo-2-chlorobenzyl)morpholine . The hydrochloride salt form of the target compound is specifically prepared to enhance its water solubility and stability, a crucial consideration for both in vitro and in vivo experiments .

Physicochemical Properties ADME Formulation

Optimized Research and Industrial Applications for 4-(3-Bromo-2-chlorobenzyl)morpholine


Precursor for Suzuki-Miyaura Cross-Coupling to Generate Biaryl Morpholine Libraries

As outlined in Section 3, the regioselective reactivity of the 3-bromo group over the 2-chloro group makes this compound an ideal substrate for Suzuki-Miyaura couplings. This allows for the efficient installation of diverse aryl or heteroaryl groups at the 3-position of the phenyl ring, creating a focused library of novel morpholine derivatives. This application is directly supported by the compound's design for orthogonal reactivity . The high purity (typically 95%+) ensures reliable and reproducible coupling results.

Strategic Intermediate in Sequential Functionalization for Drug Discovery

The dual-halogenated nature of 4-(3-bromo-2-chlorobenzyl)morpholine enables a sequential functionalization strategy. A typical route involves first performing a selective cross-coupling at the C-Br bond (Suzuki, etc.), followed by a second-step functionalization at the C-Cl bond via nucleophilic aromatic substitution (SNAr). This 'orthogonal handle' approach is highly valued in medicinal chemistry for rapidly exploring chemical space around the morpholine pharmacophore, a core concept supported by SAR reviews [1].

Chemical Probe for Investigating Bromodomain and Kinase Target Engagement

Based on class-level SAR evidence showing that related benzyl-morpholines exhibit potent binding to bromodomain proteins (e.g., BRD2, BRD3) [2], 4-(3-bromo-2-chlorobenzyl)morpholine is a promising starting point for the development of epigenetic probes. Its distinct halogen pattern may offer a unique selectivity profile compared to other inhibitors, making it a valuable tool for target validation and mechanistic studies in oncology and inflammatory diseases. Researchers procuring this compound are equipped to explore novel IP space in this competitive field.

Building Block for CNS-Targeted Compound Libraries

Morpholine is a privileged scaffold in central nervous system (CNS) drug discovery due to its favorable physicochemical properties and ability to engage with various neurotransmitter receptors and transporters [3]. The specific halogen substitution pattern on 4-(3-bromo-2-chlorobenzyl)morpholine can be leveraged to modulate key ADME properties, such as lipophilicity and metabolic stability, and to achieve desired binding affinity at CNS targets like the 5-HT2C receptor, a well-established target for obesity and neuropsychiatric disorders [4]. This compound provides a tailored entry point for synthesizing CNS-penetrant analogs.

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